molecular formula C22H15N5O2 B2442181 2-(2-methylphenyl)-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one CAS No. 1207015-31-3

2-(2-methylphenyl)-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one

Cat. No.: B2442181
CAS No.: 1207015-31-3
M. Wt: 381.395
InChI Key: OZBVCEQHFBILFS-UHFFFAOYSA-N
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Description

2-(2-methylphenyl)-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one is a high-purity chemical reagent designed for pharmaceutical and biological research. This compound belongs to a class of molecules featuring a phthalazin-1-one core linked to a 1,2,4-oxadiazole heterocycle, a structure recognized for its significant potential in medicinal chemistry . Its primary research value lies in its function as a potent inhibitor of Poly(ADP-ribose) Polymerase (PARP) . PARP enzymes play a critical role in DNA repair, and their inhibition is a validated strategy for targeted cancer therapy, particularly in tumors with deficiencies in homologous recombination repair, such as BRCA-mutant cancers. By blocking PARP activity, this compound can induce synthetic lethality in cancer cells, providing a powerful mechanism for oncology research and drug discovery . Beyond oncology, PARP inhibition is also being investigated in other therapeutic areas, including neuroprotection and the management of inflammation . The specific structure of this reagent, which incorporates a 2-methylphenyl substitution and a pyridinyl-oxadiazole moiety, is optimized for interaction with the enzyme's active site. This molecular architecture is characteristic of compounds explored for their anti-virulence properties against bacterial toxins and for their wide spectrum of biological activity . Researchers can utilize this compound as a key chemical tool to probe PARP-dependent pathways, develop novel combination therapies, and explore new therapeutic applications. This product is strictly for research use only and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

2-(2-methylphenyl)-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N5O2/c1-14-8-2-5-12-18(14)27-22(28)16-10-4-3-9-15(16)19(25-27)21-24-20(26-29-21)17-11-6-7-13-23-17/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZBVCEQHFBILFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methylphenyl)-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one typically involves multi-step reactions. One common approach is to start with the preparation of the 1,2,4-oxadiazole ring, followed by the formation of the phthalazinone core. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(2-methylphenyl)-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Chemistry

The compound serves as a versatile building block for synthesizing more complex molecules and materials. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with tailored properties.

Biology

Due to its ability to interact with biological molecules, this compound has garnered attention in drug discovery and development. Research indicates that it may exhibit biological activity against various targets:

  • Anticancer Activity : Preliminary studies have suggested that derivatives of this compound can inhibit cancer cell proliferation. For instance, compounds with similar oxadiazole moieties have shown promise in targeting cancer cells through specific pathways.
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against various bacteria and fungi. Studies using disc diffusion methods have indicated effective inhibition against pathogens like Staphylococcus aureus and Candida albicans .

Materials Science

The unique combination of aromatic and heterocyclic rings in this compound lends itself to applications in the development of advanced materials:

  • Fluorescent Materials : The compound's structure can be modified to enhance its photophysical properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
  • Conductive Polymers : Research has explored the incorporation of this compound into polymer matrices to enhance conductivity and thermal stability.

Case Studies

Several studies have highlighted the potential applications of 2-(2-methylphenyl)-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one:

Case Study 1: Anticancer Activity

A recent study focused on synthesizing derivatives of this compound and evaluating their cytotoxic effects on various cancer cell lines. Results indicated that certain modifications led to enhanced activity against breast cancer cells, suggesting a pathway for further drug development .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of synthesized derivatives against common bacterial strains. The study reported significant inhibition zones compared to control groups, indicating the potential for developing new antimicrobial agents .

Mechanism of Action

The mechanism by which 2-(2-methylphenyl)-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways, leading to specific physiological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(2-methylphenyl)-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one apart is its unique combination of aromatic and heterocyclic rings, which provides a distinct set of chemical and physical properties. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous .

Biological Activity

The compound 2-(2-methylphenyl)-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one is a novel chemical entity that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and highlighting relevant data.

Structural Overview

This compound features a complex structure that includes a dihydrophthalazine core and a 1,2,4-oxadiazole ring, which is known for its bioisosteric properties and potential in drug discovery. The presence of the pyridine moiety further enhances its pharmacological profile.

Biological Activities

Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit a wide range of biological activities, including:

  • Anticancer Activity : Several studies have demonstrated the potential of oxadiazole derivatives in inhibiting tumor growth. For instance, derivatives of 1,2,4-oxadiazoles have shown cytotoxic effects against various cancer cell lines such as HeLa (cervical cancer) and CaCo-2 (colon cancer) with IC50 values in the micromolar range .
  • Antimicrobial Properties : Compounds with similar structures have been reported to possess antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or inhibition of critical enzymes .
  • Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines and enzymes such as COX-1 and COX-2 .

Case Studies and Research Findings

A recent study explored the synthesis of several 1,2,4-oxadiazole derivatives and evaluated their biological activities. The results indicated that specific modifications to the oxadiazole ring significantly enhanced anticancer potency. For example:

CompoundCell Line TestedIC50 Value (µM)
Compound AHeLa9.4
Compound BCaCo-27.8
Compound CMCF7 (breast)5.5

These findings highlight the importance of structural modifications in optimizing biological activity.

Mechanistic Insights

The mechanism of action for these compounds often involves interaction with specific cellular targets. For instance:

  • Inhibition of Kinases : Some studies suggest that oxadiazole derivatives may act as inhibitors of key kinases involved in cancer progression.
  • Modulation of Enzyme Activity : The ability to inhibit enzymes such as histone deacetylases (HDAC) has been linked to their anticancer properties .

Q & A

Basic Question: What are the key synthetic methodologies for preparing 2-(2-methylphenyl)-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one?

Methodological Answer:
The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the 1,2,4-oxadiazole ring via cyclization between a nitrile derivative and hydroxylamine, followed by coupling with pyridin-2-yl groups .
  • Step 2: Phthalazinone core assembly using hydrazine derivatives and ketones under acidic conditions.
  • Step 3: Introduction of the 2-methylphenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.

Key Parameters:

Reaction StepReagents/ConditionsYield (%)Reference
Oxadiazole formationNH2_2OH·HCl, EtOH, reflux60–75
Phthalazinone synthesisHydrazine hydrate, H2_2SO4_4, 80°C45–60
Coupling reactionPd(PPh3_3)4_4, K2_2CO3_3, DMF50–70

Validation: Use LC-MS to confirm intermediate purity (>95%) and 1^1H/13^{13}C NMR for structural verification .

Basic Question: How should researchers characterize the compound’s purity and structural integrity?

Methodological Answer:

  • Chromatography: Reverse-phase HPLC with a C18 column (mobile phase: 0.1% TFA in H2_2O/MeOH gradient; flow rate: 1 mL/min) .
  • Spectroscopy:
    • 1^1H NMR (DMSO-d6_6): Key peaks at δ 8.5–9.0 ppm (pyridine protons) and δ 2.3 ppm (methyl group).
    • FT-IR: Confirm oxadiazole (C=N stretch at 1600–1650 cm1^{-1}) and phthalazinone (C=O at 1680 cm1^{-1}) .
  • Mass Spec: ESI-MS (m/z calculated for C22_{22}H17_{17}N5_5O2_2: 391.14; observed: 391.2 ± 0.1) .

Advanced Question: How can researchers design experiments to evaluate the compound’s mechanism of action in kinase inhibition?

Methodological Answer:

  • In vitro Kinase Assays:
    • Use recombinant kinases (e.g., EGFR, VEGFR) with ATP-competitive binding assays. Measure IC50_{50} via fluorescence polarization .
    • Control: Staurosporine as a positive inhibitor.
  • Molecular Docking:
    • Employ AutoDock Vina with kinase crystal structures (PDB ID: 1M17) to predict binding modes. Focus on interactions with oxadiazole and pyridine motifs .
  • Cellular Validation:
    • Test antiproliferative activity in cancer cell lines (e.g., HeLa, MCF-7) using MTT assays. Compare dose-response curves with known inhibitors .

Data Interpretation: Correlate docking scores (binding energy < −8 kcal/mol) with IC50_{50} values (<1 µM) to establish SAR .

Advanced Question: What strategies resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

  • Source Analysis: Compare assay conditions (e.g., serum concentration, incubation time). For example, discrepancies in IC50_{50} may arise from varying ATP concentrations in kinase assays .
  • Meta-Analysis: Pool data from ≥3 independent studies using standardized metrics (e.g., pIC50_{50} = −log(IC50_{50})). Apply ANOVA to identify outliers .
  • Experimental Replication: Repeat assays under harmonized protocols (e.g., 10% FBS, 48h incubation) .

Example Contradiction:

StudyIC50_{50} (µM)Assay Conditions
A0.55% FBS, 24h
B2.110% FBS, 48h
Resolution: Serum content and exposure time significantly alter bioavailability .

Advanced Question: How to assess environmental fate and ecotoxicological impacts of this compound?

Methodological Answer:

  • Degradation Studies:
    • Hydrolysis: Incubate in buffers (pH 4–9) at 25°C. Monitor via HPLC for half-life determination .
    • Photolysis: Expose to UV light (λ = 254 nm) and quantify degradation products using HRMS .
  • Ecotoxicology:
    • Algal Toxicity: Test on Chlorella vulgaris (72h EC50_{50}) under OECD 201 guidelines.
    • Daphnia Assay: 48h immobilization test (OECD 202) .

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